2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide
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Overview
Description
2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide is a complex organic compound that features a variety of functional groups, including cyano, acetyl, furan, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group produces amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, π-π stacking, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dichloro-4-nitrophenyl)acetamide
- **2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-difluoro-4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The dibromo and nitro groups, in particular, provide unique sites for further chemical modification and potential therapeutic applications .
Properties
Molecular Formula |
C21H16Br2N4O5S |
---|---|
Molecular Weight |
596.3 g/mol |
IUPAC Name |
2-[[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(2,6-dibromo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H16Br2N4O5S/c1-10-18(11(2)28)19(16-4-3-5-32-16)13(8-24)21(25-10)33-9-17(29)26-20-14(22)6-12(27(30)31)7-15(20)23/h3-7,19,25H,9H2,1-2H3,(H,26,29) |
InChI Key |
RGISADRIAJNNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br)C#N)C3=CC=CO3)C(=O)C |
Origin of Product |
United States |
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